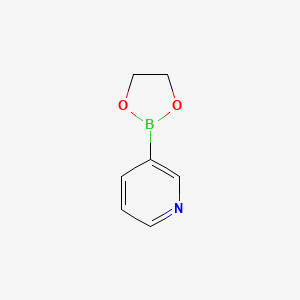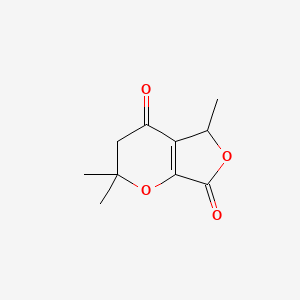
2,2,5-Trimethyl-2H-furo(3,4-b)pyran-4,7(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- is a heterocyclic compound that features a fused furan and pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- can be achieved through several methods. One common approach involves the multicomponent reaction of tetronic acid, aromatic aldehyde, and malononitrile in the presence of a catalyst such as iron (III) triflate . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of starting materials and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes . Additionally, it is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cellular metabolism or interfere with the function of proteins essential for cell division . These interactions can lead to the disruption of cellular processes and ultimately result in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- include other furan and pyran derivatives, such as 2H-pyran and 2H-chromene . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness: What sets 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
1013-11-2 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2,2,5-trimethyl-3,5-dihydrofuro[3,4-b]pyran-4,7-dione |
InChI |
InChI=1S/C10H12O4/c1-5-7-6(11)4-10(2,3)14-8(7)9(12)13-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
LTAPDSGQJXHWON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C(=O)O1)OC(CC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

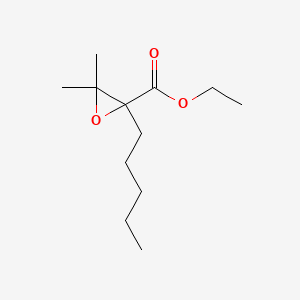
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)

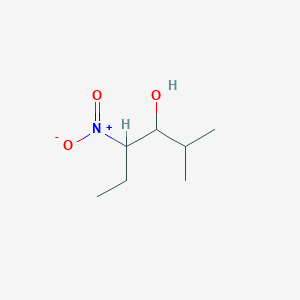
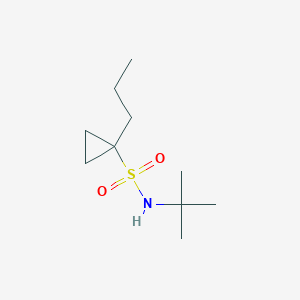
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
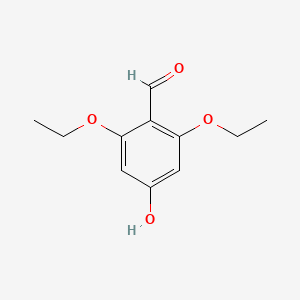
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
